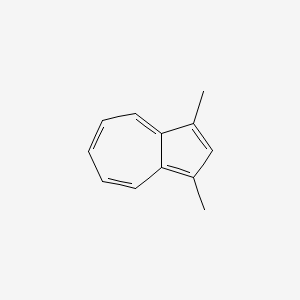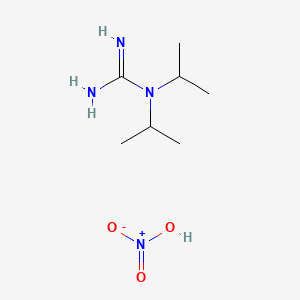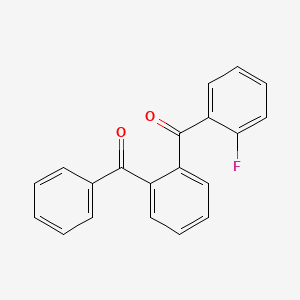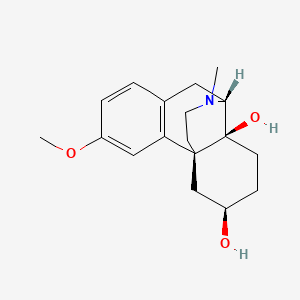
3-Methoxy-17-methyl-morphinan-6-beta,14-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-17-methyl-morphinan-6-beta,14-diol is a chemical compound belonging to the morphinan class. It is structurally related to morphine and other opioids, characterized by its morphinan backbone with specific functional groups attached. This compound has significant pharmacological properties and is studied for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-17-methyl-morphinan-6-beta,14-diol involves multiple steps, starting from simpler precursors. One common route includes the methylation of morphinan derivatives followed by specific hydroxylation reactions to introduce the 6-beta,14-diol functional groups. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as crystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
3-Methoxy-17-methyl-morphinan-6-beta,14-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can alter the double bonds within the morphinan structure.
Substitution: Functional groups on the morphinan backbone can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific solvents and controlled temperatures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce fully saturated morphinan derivatives. Substitution reactions can introduce new functional groups, altering the compound’s pharmacological properties.
科学的研究の応用
Chemistry: It serves as a precursor for synthesizing other morphinan derivatives with potential therapeutic uses.
Biology: Research focuses on its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: The compound is investigated for its analgesic properties and potential use in pain management.
Industry: It may be used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 3-Methoxy-17-methyl-morphinan-6-beta,14-diol involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of pain signals and the activation of reward pathways.
類似化合物との比較
Similar Compounds
Morphine: A naturally occurring opioid with a similar structure but different functional groups.
Codeine: Another morphinan derivative with methylation at different positions.
Oxycodone: A semi-synthetic opioid with structural similarities but distinct pharmacological properties.
Uniqueness
3-Methoxy-17-methyl-morphinan-6-beta,14-diol is unique due to its specific functional groups and stereochemistry, which confer distinct pharmacological properties. Its ability to bind selectively to certain opioid receptors and its potential for reduced side effects make it a compound of interest in medicinal chemistry.
特性
CAS番号 |
3205-48-9 |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC名 |
(1R,9R,10S,13R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol |
InChI |
InChI=1S/C18H25NO3/c1-19-8-7-17-11-13(20)5-6-18(17,21)16(19)9-12-3-4-14(22-2)10-15(12)17/h3-4,10,13,16,20-21H,5-9,11H2,1-2H3/t13-,16-,17-,18-/m1/s1 |
InChIキー |
PJTRXTXJJAGLKK-BNEJOLLZSA-N |
異性体SMILES |
CN1CC[C@]23C[C@@H](CC[C@]2([C@H]1CC4=C3C=C(C=C4)OC)O)O |
正規SMILES |
CN1CCC23CC(CCC2(C1CC4=C3C=C(C=C4)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


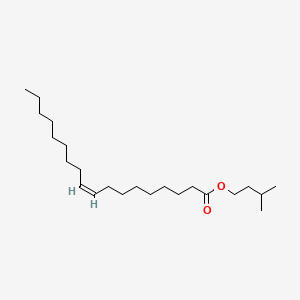
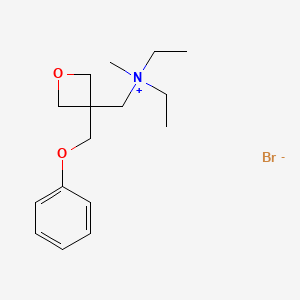
![tert-butyl (6R)-6-(((benzyloxy)carbonyl)amino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14753270.png)
![2,4-Dichloro-1-({2-[(2,4-dichlorophenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14753275.png)
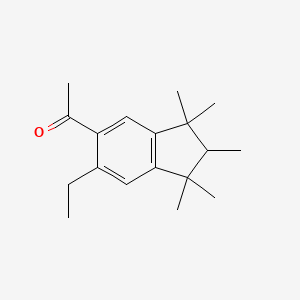
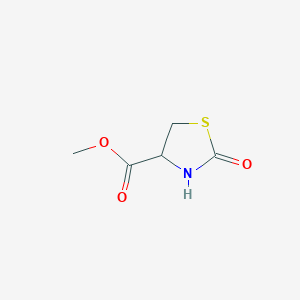
![2-[[3-[(2-Hydroxyphenyl)methylamino]propylamino]methyl]phenol](/img/structure/B14753285.png)
![1,1,1-trifluoro-N-(12-oxo-1,10-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)methanesulfonamide](/img/structure/B14753293.png)
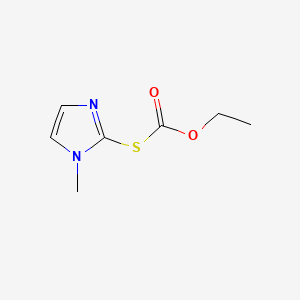
![(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (2S,4S,7R,8S,9S,10S,12R,13R,16R,17S,18R)-16-(acetyloxy)-2-[(acetyloxy)methyl]-10-hydroxy-9,13,17-trimethyl-7-(4-methyl-2-oxopent-3-en-1-yl)-6-oxo-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-1(20)-ene-17-carboxylate](/img/structure/B14753321.png)
